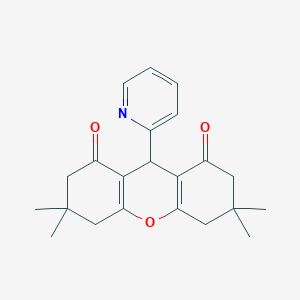

3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the xanthene family, characterized by a tricyclic structure that includes a pyridine ring. Its distinct molecular configuration makes it a subject of interest in synthetic chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as piperidine. The reaction is usually carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired xanthene derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of greener solvents to minimize environmental impact.

化学反応の分析

Types of Reactions

3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols.

科学的研究の応用

Antioxidant Properties

Research indicates that derivatives of hexahydro-1H-xanthene-1,8(2H)-dione exhibit significant antioxidant activity. The compound’s structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have demonstrated the potential of 3,3,6,6-tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione as an anticancer agent. Its derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanisms of action involve modulation of signaling pathways related to cell survival and death.

Leishmanicidal Activity

The compound has also been investigated for its leishmanicidal properties. Research has indicated that certain derivatives can effectively combat Leishmania species responsible for leishmaniasis. The efficacy of these compounds is attributed to their ability to disrupt the metabolic pathways within the parasite .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis. This technique enhances reaction rates and yields while minimizing the use of solvents and catalysts .

Reactions and Derivatives

The compound serves as a versatile building block in organic synthesis. It can undergo multiple reactions such as Michael additions and Knoevenagel condensations to yield a variety of functionalized xanthene derivatives. These derivatives are useful in developing new materials and pharmaceuticals .

Photonic Applications

Due to its unique structural properties and electronic characteristics, this compound is explored for applications in photonic devices. Its ability to act as a light-harvesting compound makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Nanocomposite Development

Recent studies have investigated the incorporation of this compound into nanocomposites for enhanced mechanical and thermal properties. The addition of xanthene derivatives improves the stability and performance of polymer matrices used in various industrial applications .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs .

Case Study 2: Synthesis Optimization

In another research effort focusing on synthetic methodologies involving this compound under microwave irradiation conditions resulted in improved yields (up to 95%) and reduced reaction times compared to traditional methods. This approach has significant implications for green chemistry practices in pharmaceutical manufacturing .

作用機序

The mechanism of action of 3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. In pharmacological contexts, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can facilitate binding through hydrogen bonding and π-π interactions, while the xanthene core provides structural stability.

類似化合物との比較

Similar Compounds

Xanthene: The parent compound of the xanthene family, known for its use in dye production.

Fluorescein: A xanthene derivative widely used as a fluorescent tracer in various applications.

Rhodamine: Another xanthene derivative, commonly used in fluorescence microscopy and as a dye.

Uniqueness

3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from other xanthene derivatives, making it a valuable compound for research and industrial applications.

生物活性

3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antioxidant , anticancer , and leishmanicidal agent. The following sections detail its biological activities supported by research findings and case studies.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula : C24H28O4

- CAS Number : 40588-53-2

Antioxidant Activity

Research indicates that xanthene derivatives possess significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays that measure free radical scavenging capabilities. The compound demonstrated a strong ability to neutralize reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : It has shown cytotoxic effects against various cancer cell lines including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 8.77 | Apoptosis |

| MCF-7 | 10.24 | Cell Cycle Arrest |

Leishmanicidal Activity

The compound's efficacy against Leishmania species has been documented in several studies. It exhibited significant leishmanicidal effects with minimal toxicity to mammalian cells.

- Case Study : In a study involving Leishmania donovani-infected macrophages, treatment with the compound resulted in a reduction of intracellular amastigotes by over 70% at concentrations below 20 µM.

The biological activity of this compound is attributed to its ability to interact with cellular components and modulate signaling pathways related to oxidative stress and apoptosis.

Molecular Interactions

Studies suggest that the compound may bind to specific proteins involved in apoptosis and cell survival pathways. This interaction is critical for its anticancer effects.

特性

IUPAC Name |

3,3,6,6-tetramethyl-9-pyridin-2-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-21(2)9-14(24)19-16(11-21)26-17-12-22(3,4)10-15(25)20(17)18(19)13-7-5-6-8-23-13/h5-8,18H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNFWOYGBKNAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=N4)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。